3-(2-Tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-methylurea
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Overview
Description
3-(2-Tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-methylurea is a synthetic organic compound that belongs to the class of ureas. This compound features a pyrimidine ring substituted with a tert-butyl group, a furan ring, and a methylurea moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-methylurea typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, such as a substituted pyrimidine, the tert-butyl group can be introduced via alkylation reactions.
Introduction of the furan ring: The furan ring can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Formation of the urea moiety: The final step involves the reaction of the intermediate with methyl isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-methylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrimidine ring could produce dihydropyrimidines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-methylurea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(2-Tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
3-(2-Tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-phenylurea: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
The uniqueness of 3-(2-Tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-methylurea lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11(13-7-6-8-22-13)20(5)15(21)19-12-9-17-14(18-10-12)16(2,3)4/h6-11H,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXXGKHFGLNDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C)C(=O)NC2=CN=C(N=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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